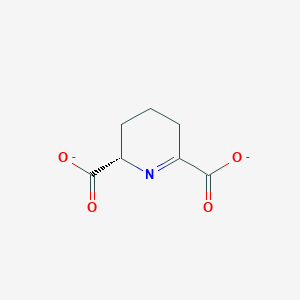
(S)-2,3,4,5-tetrahydrodipicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3,4,5-tetrahydrodipicolinate(2-) is a 2,3,4,5-tetrahydrodipicolinate(2-). It is a conjugate base of a (S)-2,3,4,5-tetrahydrodipicolinic acid. It is an enantiomer of a (R)-2,3,4,5-tetrahydrodipicolinate(2-).
Applications De Recherche Scientifique
Synthesis and Pathway to L-Lysine
(S)-2,3,4,5-Tetrahydrodipicolinate is a key intermediate in the diaminopimelate (DAP) pathway leading to the synthesis of L-lysine. It has been synthesized as the stable racemic potassium salt from dipicolinic acid through a series of chemical reactions, including esterification and hydrogenation (Chrystal, Couper, & Robins, 1995). A similar study further confirms the importance of (S)-2,3,4,5-tetrahydrodipicolinate in the DAP pathway to L-lysine (Couper, Robins, & Chrystal, 1992).
Enzyme Active Site Characterization
Research has been conducted on the active site of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, using analogs of tetrahydrodipicolinate. These studies help in understanding the stereochemical model for the succinylation of tetrahydrodipicolinate (Berges et al., 1986). Further structural analysis of tetrahydrodipicolinate-N-succinyltransferase has been done to understand its crystallography and its role in the synthesis of meso-diaminopimelate and L-lysine (Binder, Blanchard, & Roderick, 1996).
Role in Lysine Biosynthesis
(S)-2,3,4,5-Tetrahydrodipicolinate is also involved in lysine biosynthesis, as shown by the study of the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) which converts pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. This enzyme is an important regulatory component of the pathway (Schmitz et al., 2020).
Potential in Antibacterial Agent Development
Studies have focused on the enzyme dihydrodipicolinate reductase, which is involved in the reduction of dihydrodipicolinate to tetrahydrodipicolinate. This pathway is unique to bacteria and plants, making it a potential target for developing antibacterial or herbicidal compounds (Reddy, Sacchettini, & Blanchard, 1995).
Propriétés
Nom du produit |
(S)-2,3,4,5-tetrahydrodipicolinate |
|---|---|
Formule moléculaire |
C7H7NO4-2 |
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |
Clé InChI |
CXMBCXQHOXUCEO-BYPYZUCNSA-L |
SMILES isomérique |
C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




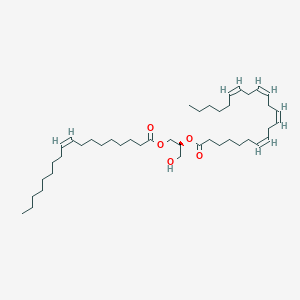
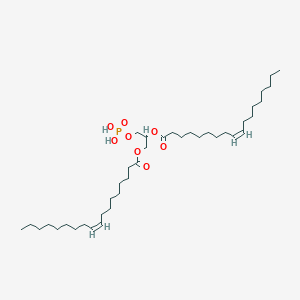
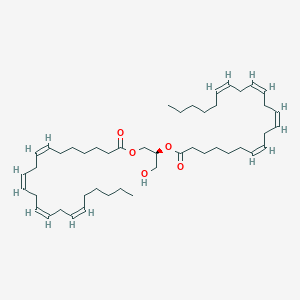
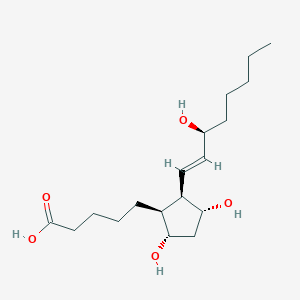
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)
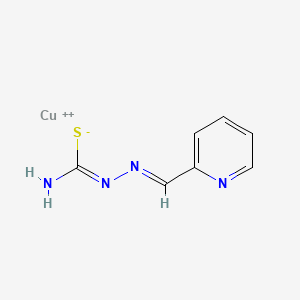

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

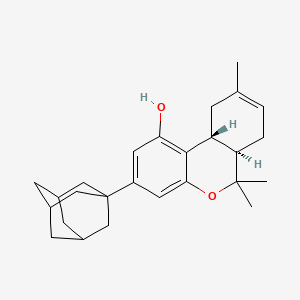
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)